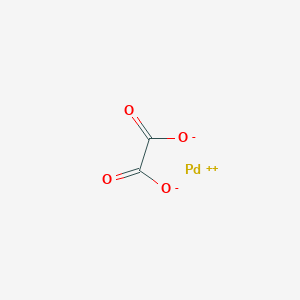
Palladium(II) oxalate
Vue d'ensemble
Description
Palladium(II) oxalate is a compound with the molecular formula C2O4Pd . It forms complexes with water and oxalate in aqueous solution . The palladium oxalato complexes are significantly more stable than palladium(II) complexes with monodentate O-bonding ligands .
Synthesis Analysis
Palladium(II) oxalate can be synthesized through complex formation between [Pd(H2O)4]2+ and oxalate . Other methods of synthesis involve the use of formamidine ligands and oxalic acid diamide derivatives .Molecular Structure Analysis
The molecular structure of Palladium(II) oxalate has been studied using X-ray crystallography . The structure is influenced by substituents at the 5-position in addition to substituents on the bridgehead carbon .Chemical Reactions Analysis
The complex formation between [Pd(H2O)4]2+ and oxalate has been studied spectrophoto-metrically in aqueous solution at variable temperature, ionic strength, and pH . The overall stability constants for [Pd(H2O)2(ox)] and [Pd(ox)2]2- at zero ionic strength and 298.2 K are log10β01 = 9.04 ± 0.06 and log10β02 = 13.1 ± 0.3, respectively .Physical And Chemical Properties Analysis
Palladium(II) oxalate has a molecular weight of 194.44 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and a topological polar surface area of 80.3 Ų .Applications De Recherche Scientifique
Template Assembly with Ruthenium and Palladium : Pointillart et al. (2007) described the use of tris(bipyridine)ruthenium(II) as a templating agent to insert palladium(II) into three-dimensional oxalate-based networks, leading to compounds with unique magnetic properties. This showcases the potential for creating novel materials with specific magnetic characteristics (Pointillart et al., 2007).
Thermal Decomposition of Bimetallic Oxalate Coordination Precursors : In 2008, Deb conducted research on the solid-state thermal decomposition of bimetallic oxalate coordination precursors, including palladium(II), which led to the formation of mixed metal oxides. This study is significant for understanding the thermal behaviors of such compounds (Deb, 2008).
Complexes for Potential Antitumor Applications : Soliman et al. (2016) synthesized new ternary palladium(II) complexes with formamidine ligands and oxalate, exhibiting good cytotoxicity against various cancer cell lines, indicating their potential as antitumor compounds (Soliman et al., 2016).
Catalytic Ozonation in Water Treatment : Zhang, Li, and Croué (2011) studied the catalytic ozonation of oxalate using cerium supported palladium oxide, finding it effective for degrading oxalate in water, a challenging compound in water treatment (Zhang, Li, & Croué, 2011).
Spectroscopic and Biological Characterization : Devoto et al. (1983) prepared and characterized palladium(II) oxalate complexes with heterocyclic ligands, providing insights into their potential biological activities and spectroscopic properties (Devoto et al., 1983).
Synthesis of Oriented Palladium Nanoparticles : Navaladian et al. (2008) demonstrated the rapid synthesis of palladium nanoparticles by UV irradiation of palladium chloride and potassium oxalate solutions, indicating a method for producing catalytically active palladium nanoparticles (Navaladian et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
oxalate;palladium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Pd/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUNZXXSTMDFIY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2O4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578566 | |
| Record name | Palladium(2+) ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palladium(II) oxalate | |
CAS RN |
57592-57-1 | |
| Record name | Palladium(2+) ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium (II) oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)
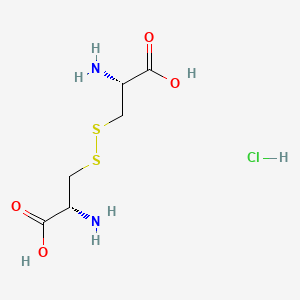
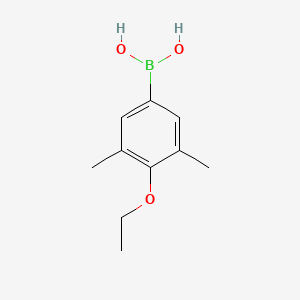
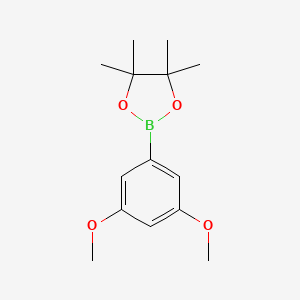
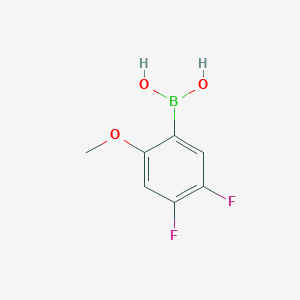
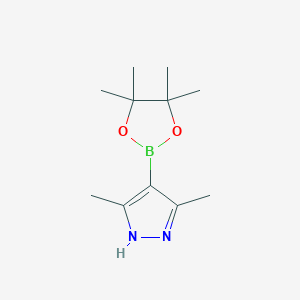
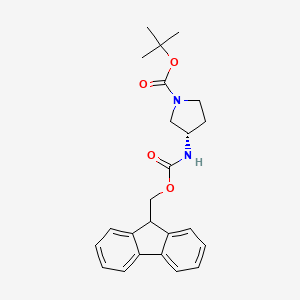
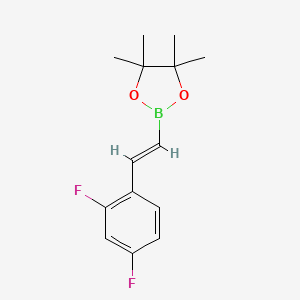
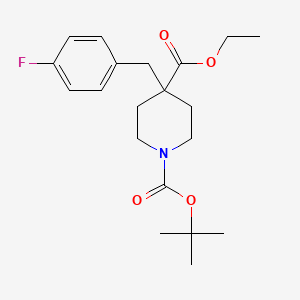
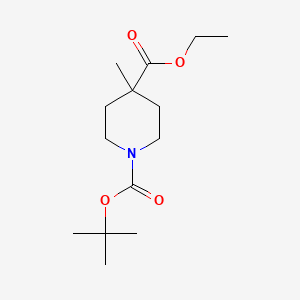
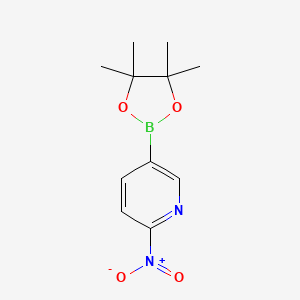
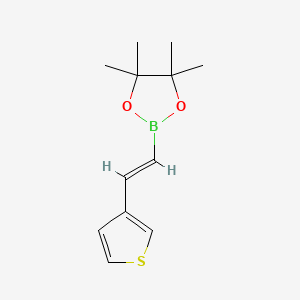
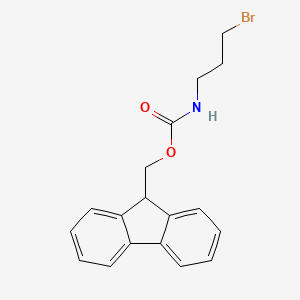
![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)